
Isonicotinic acid, cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, cyclohexyl ester, also known as isoniazid, is a synthetic compound that has been used as an antitubercular drug for over six decades. It is a prodrug that is converted to its active form, isonicotinic acid hydrazide (INH), by the catalytic action of the enzyme catalase-peroxidase (KatG) in Mycobacterium tuberculosis.
Mécanisme D'action
The mechanism of action of Isonicotinic acid, cyclohexyl ester involves the inhibition of mycolic acid synthesis in the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall and subsequent death of the bacteria. Additionally, Isonicotinic acid, cyclohexyl ester has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of fatty acids in the bacteria.
Effets Biochimiques Et Physiologiques
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of glutathione in the liver, which is an important antioxidant. It has also been shown to reduce the levels of pyridoxal phosphate, which is a coenzyme for many enzymes involved in amino acid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Isoniazid has several advantages for use in laboratory experiments. It is readily available, stable, and has a well-established mechanism of action. However, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria.
Orientations Futures
There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester. These include the development of new derivatives with improved efficacy and reduced toxicity, the investigation of its potential use in the treatment of other diseases, and the study of its mechanism of action at the molecular level.
In conclusion, Isonicotinic acid, cyclohexyl ester is a synthetic compound that has been used as an antitubercular drug for over six decades. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it can also have limitations such as toxicity and the potential for the development of drug-resistant strains of bacteria. There are several potential future directions for research on Isonicotinic acid, cyclohexyl ester, including the development of new derivatives with improved efficacy and reduced toxicity.
Méthodes De Synthèse
Isoniazid can be synthesized by the reaction of isonicotinic acid with cyclohexylamine in the presence of an acid catalyst such as sulfuric acid. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
Isoniazid has been extensively studied for its antitubercular activity and is considered one of the most effective drugs for the treatment of tuberculosis. It has also been investigated for its potential use in the treatment of other diseases such as leprosy, HIV, and cancer.
Propriétés
Numéro CAS |
163778-04-9 |
|---|---|
Nom du produit |
Isonicotinic acid, cyclohexyl ester |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
cyclohexyl pyridine-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
Clé InChI |
UADBNACWGHSLIP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
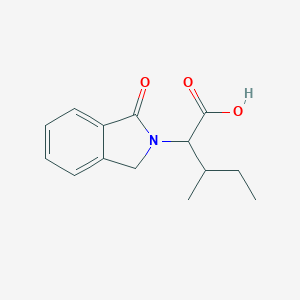
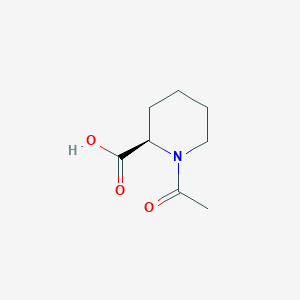

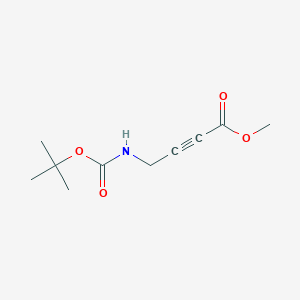
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)


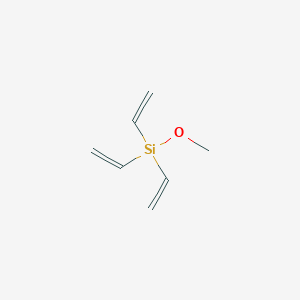


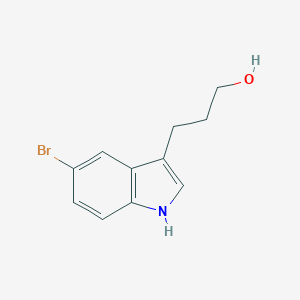
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
